molecular formula C17H16N2O4 B6574222 3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 1082531-77-8

3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Cat. No. B6574222
CAS RN: 1082531-77-8
M. Wt: 312.32 g/mol
InChI Key: SQDDNJILDLHWDQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Information on specific chemical reactions involving “3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide” is not available .


Physical And Chemical Properties Analysis

Detailed physical and chemical properties of “3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide” are not available .

Scientific Research Applications

Antiproliferative Activity

The antiproliferative potential of 3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been investigated. Specifically, derivative 11a demonstrated significant antitumor properties against various tumor cell lines (including HeLa, MCF7, SKOV3, and SKMEL28) with micromolar IC50 values . Further exploration in this area could lead to novel cancer therapies.

Antioxidant Properties

The compound exhibits antioxidant activity. In platelet assays, selected pyrazoles derived from this structure displayed higher antioxidant and ROS (reactive oxygen species) formation inhibition activity compared to reference drugs like acetylsalicylic acid and N-acetylcysteine . Understanding its mechanism of action and potential clinical applications is crucial.

Anti-Inflammatory Effects

While not explicitly mentioned for this specific compound, related derivatives (such as 5-aminopyrazolyl acylhydrazones and amides) have shown relevant antioxidant and anti-inflammatory activities . Investigating the anti-inflammatory potential of 3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide could yield valuable insights.

Pharmacokinetics and Toxicity

Understanding the compound’s pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and assessing its toxicity are critical steps toward clinical development. Preclinical studies can shed light on safety and efficacy.

Mechanism of Action

The mechanism of action for “3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide” is not available .

Safety and Hazards

Safety data sheets for similar compounds are available, but specific safety and hazard information for “3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide” is not available .

properties

IUPAC Name

3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-21-13-8-7-10(9-14(13)22-2)19-17(20)16-15(18)11-5-3-4-6-12(11)23-16/h3-9H,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDDNJILDLHWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

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